Cas no 1824108-90-8 (2-(Tert-butyl carboxy)-3-methylbutanoic acid)

1824108-90-8 structure
상품 이름:2-(Tert-butyl carboxy)-3-methylbutanoic acid
CAS 번호:1824108-90-8
MF:C10H18O4
메가와트:202.247523784637
MDL:MFCD24485135
CID:4622152
PubChem ID:91267752
2-(Tert-butyl carboxy)-3-methylbutanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(tert-butyl carboxy)-3-methylbutanoic acid
- 2-(tert-butoxycarbonyl)-3-methylbutanoic acid
- 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
- 2-(Tert-butyl carboxy)-3-methylbutanoic acid
-
- MDL: MFCD24485135
- 인치: 1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12)
- InChIKey: YNQHPYUDDWZEHS-UHFFFAOYSA-N
- 미소: O(C(C(C(=O)O)C(C)C)=O)C(C)(C)C
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 5
- 복잡도: 225
- 토폴로지 분자 극성 표면적: 63.6
- 소수점 매개변수 계산 참조값(XlogP): 2.2
2-(Tert-butyl carboxy)-3-methylbutanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260397-10g |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 10g |
$1778.0 | 2023-09-14 | |
Enamine | EN300-260397-0.05g |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95.0% | 0.05g |
$76.0 | 2025-02-20 | |
Enamine | EN300-260397-0.25g |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95.0% | 0.25g |
$162.0 | 2025-02-20 | |
1PlusChem | 1P01C4ZQ-500mg |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 500mg |
$445.00 | 2024-06-18 | |
1PlusChem | 1P01C4ZQ-250mg |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 250mg |
$255.00 | 2024-06-18 | |
1PlusChem | 1P01C4ZQ-1g |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 1g |
$574.00 | 2024-06-18 | |
A2B Chem LLC | AW45158-10g |
2-(tert-butoxycarbonyl)-3-methylbutanoic acid |
1824108-90-8 | 95% | 10g |
$1907.00 | 2024-04-20 | |
1PlusChem | 1P01C4ZQ-5g |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 5g |
$1544.00 | 2024-06-18 | |
1PlusChem | 1P01C4ZQ-50mg |
2-(tert-butyl carboxy)-3-methylbutanoic acid |
1824108-90-8 | 95% | 50mg |
$152.00 | 2024-06-18 | |
A2B Chem LLC | AW45158-2.5g |
2-(tert-butoxycarbonyl)-3-methylbutanoic acid |
1824108-90-8 | 95% | 2.5g |
$888.00 | 2024-04-20 |
2-(Tert-butyl carboxy)-3-methylbutanoic acid 관련 문헌
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
3. Book reviews
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
1824108-90-8 (2-(Tert-butyl carboxy)-3-methylbutanoic acid) 관련 제품
- 2137510-82-6(Pyrido[2,1-c][1,4]thiazin-9-amine, N-ethyloctahydro-)
- 2008422-70-4(3',5',6',7'-tetrahydro-4-azaspirobicyclo2.2.2octane-2,4'-imidazo4,5-cpyridine)
- 476676-32-1((2Z)-3-(3-chlorophenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 16650-32-1(5,8-Difluoroquinoline)
- 1250431-95-8(Methyl 2-{[(pyrimidin-2-yl)methyl]amino}acetate)
- 52663-78-2(2,2',3,3',4,4',5,6-Octachlorobiphenyl)
- 909187-64-0(6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridin-3(2H)-one)
- 850917-20-3(2,2-dimethyl-N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)propanamide)
- 2291-58-9(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)
- 1285499-46-8(3-(naphthalen-1-yl)-N'-(1E)-(4-nitrophenyl)methylidene-1H-pyrazole-5-carbohydrazide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1824108-90-8)2-(Tert-butyl carboxy)-3-methylbutanoic acid

순결:99%
재다:1g
가격 ($):424.0